(7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
Description
“(7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone” is a structurally complex molecule featuring three distinct heterocyclic systems:
- 1,4-Thiazepane: A seven-membered ring containing sulfur and nitrogen atoms, substituted with a phenyl group at the 7-position. This ring’s flexibility may influence conformational dynamics in biological systems.
- Isoxazole: A five-membered oxygen- and nitrogen-containing aromatic ring, functionalized at the 5-position with a thiophen-2-yl group.
- Thiophene: A sulfur-containing aromatic heterocycle attached to the isoxazole moiety.
The methanone bridge links the thiazepane and isoxazole subunits, creating a hybrid architecture that combines lipophilic (phenyl, thiophene) and polar (thiazepane, isoxazole) features.
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-19(15-13-16(23-20-15)18-7-4-11-24-18)21-9-8-17(25-12-10-21)14-5-2-1-3-6-14/h1-7,11,13,17H,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCOOSXSRKERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (7-Phenyl-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a thiazepan ring, an isoxazole moiety, and a thiophene substituent. This unique combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The structural features of the compound contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Thiazepan Ring | Provides rigidity and may enhance binding affinity to biological targets. |
| Isoxazole Moiety | Can participate in π-π stacking interactions, influencing pharmacological properties. |
| Thiophene Substituent | May contribute to the compound's electronic properties and reactivity. |
Biological Activity Predictions
Preliminary studies using computational methods like the Prediction of Activity Spectra for Substances (PASS) indicate that compounds similar to This compound exhibit a range of biological activities. These include:
- Antimicrobial Activity : The presence of thiophene and isoxazole rings may enhance antibacterial properties.
- Neuroprotective Effects : Compounds with similar thiazepane structures have shown potential in neuroprotection.
- Anticancer Properties : Isoxazole-based derivatives are known for targeted activity against specific cancer cell lines.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:
- Binding to specific enzymes or receptors, modulating their activity.
- Potential interaction with neurotransmitter systems, given the structural similarities with known neuroactive compounds.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the biological activity of This compound :
- Neuropharmacological Studies : Research on thiazepane derivatives has shown promising results as noncompetitive antagonists at AMPA receptors, indicating potential for anticonvulsant effects .
- Antimicrobial Studies : A series of thiophene-containing compounds have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various bacterial strains.
- Anticancer Activity : Isoxazole-based agents have been studied for their selective cytotoxicity against cancer cell lines, suggesting that similar structures may exhibit comparable effects.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with This compound . Key areas for investigation include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To clarify pathways and molecular targets involved in its action.
- Analog Synthesis : To develop derivatives with enhanced potency and selectivity.
Comparison with Similar Compounds
Key Observations :
- The thiophene-isoxazole combination provides π-π stacking capability, contrasting with sulfur-rich thiadiazoles (e.g., C1–C4), which may prioritize sulfur-mediated interactions .
- Unlike symmetrical bis-heterocyclic designs (C1–C4), the asymmetric architecture of the target compound could improve selectivity for asymmetric binding sites .
Physicochemical and ADMET Properties
Comparative data from analogs highlight critical factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
